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Introduction
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the

final and committed step in triglyceride (TG) synthesis.[1][2] This process involves the

esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two isoforms of DGAT,

DGAT1 and DGAT2, have been identified.[1][3][4] Although they catalyze the same reaction,

they are encoded by different genes, share no sequence homology, and exhibit distinct

biochemical properties and physiological roles.[1][2][3] The significant role of DGAT enzymes in

conditions such as obesity, type 2 diabetes, and hepatic steatosis has made them attractive

targets for therapeutic intervention.[5] Consequently, robust and reliable in vitro methods for

measuring DGAT activity are essential for basic research and drug discovery.

This document provides detailed application notes and protocols for the most common in vitro

assays used to measure DGAT activity, including radiometric, fluorescent, and mass

spectrometry-based methods. It also includes a summary of key quantitative data and visual

diagrams to facilitate understanding and experimental design.

Principles of DGAT Activity Measurement
The in vitro measurement of DGAT activity fundamentally relies on quantifying the formation of

triglyceride from its substrates, diacylglycerol and a fatty acyl-CoA, in the presence of a

biological sample containing the DGAT enzyme, typically a microsomal fraction from cells or
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tissues. The choice of assay largely depends on the specific research question, available

equipment, and throughput requirements.

Comparison of In Vitro DGAT Assay Methods
Each method for measuring DGAT activity has its own advantages and disadvantages. The

choice of assay will depend on factors such as the required sensitivity, throughput needs, cost,

and safety considerations.
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Assay Method Principle Advantages Disadvantages

Radiometric Assay

Measures the

incorporation of a

radiolabeled substrate

(e.g., [14C]oleoyl-

CoA) into triglyceride.

The product is

separated by thin-

layer chromatography

(TLC) and quantified

by scintillation

counting.[6]

High sensitivity and

considered the "gold

standard". Direct

measurement of

product formation.

Requires handling of

radioactive materials

and specialized

disposal. Low

throughput and time-

consuming due to the

TLC separation step.

[5]

Fluorescent Assay

Utilizes a fluorescently

labeled substrate

(e.g., NBD-palmitoyl-

CoA). The fluorescent

triglyceride product is

separated by TLC and

quantified using a

fluorescence imager.

[1][7]

Safer alternative to

radiometric assays.[1]

[7] More economical

than radiolabeled

substrates.[1][7] Can

be adapted for higher

throughput.

Indirect measurement,

as the fluorescent tag

may alter enzyme

kinetics. Potential for

background

fluorescence.

LC-MS/MS-Based

Assay

Directly measures the

formation of the

triglyceride product

using liquid

chromatography-

tandem mass

spectrometry. This

method can

distinguish between

different triglyceride

species.

High specificity and

sensitivity. Allows for

the analysis of

endogenous,

unlabeled substrates.

High throughput

potential with modern

systems. Does not

require labeled

substrates.[8]

Requires expensive

and specialized

equipment.[5] Method

development can be

complex.

Quantitative Data Summary
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The following tables summarize key kinetic parameters for DGAT1 and DGAT2, as well as IC50

values for some known inhibitors. These values can vary depending on the specific assay

conditions, enzyme source, and substrate concentrations used.

Table 1: Kinetic Parameters of DGAT Isoforms

Enzyme Substrate Apparent Km
Apparent
Vmax

Source

DGAT1 Oleoyl-CoA

Higher (more

active at >100

µM)

- [1]

DGAT2 Oleoyl-CoA

Lower (more

active at 0-50

µM)

- [1]

DGAT2 Diolein ~25 µM - [8]

DGAT2 Oleoyl-CoA ~10 µM - [8]

Note: Direct comparative Vmax values are not readily available in the literature due to

variations in enzyme preparations and assay conditions.

Table 2: IC50 Values of Selected DGAT Inhibitors

Inhibitor Target IC50 Value Assay Type Source

A-922500 DGAT1 39.9 nM Cell-free [9]

Gallic Acid DGAT1 0.667 µM Cell-free [9]

Cyanidin DGAT1 2.05 µM Cell-free [9]

Apigenin DGAT1 8.60 µM Cell-free [9]

Hexadecyl-CoA DGAT2 ~2 µM LC-MS/MS [8]
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Preparation of Microsomal Fractions
Microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary source

of DGAT enzymes for in vitro assays.[10]

Materials:

Tissue (e.g., liver, adipose) or cultured cells

Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4, with protease

inhibitors)

High-speed refrigerated centrifuge

Dounce homogenizer or Potter-Elvehjem homogenizer

Protocol:

Harvest and wash the tissue or cells with ice-cold PBS.

Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a

Dounce or Potter-Elvehjem homogenizer.[9]

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and

mitochondria.[10]

Carefully collect the supernatant (this is the S9 fraction) and transfer it to a new tube.

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.[10][11]

Discard the supernatant (cytosol) and resuspend the microsomal pellet in a suitable buffer

(e.g., homogenization buffer).

Determine the protein concentration of the microsomal preparation using a standard protein

assay (e.g., BCA or Bradford).

Aliquots of the microsomal fraction can be flash-frozen in liquid nitrogen and stored at -80°C

for future use.[9]
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Radiometric DGAT Assay
This protocol is a classic method for measuring DGAT activity.

Materials:

Microsomal preparation

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml fatty acid-free BSA, 200

mM sucrose)[12]

Diacylglycerol (DAG) stock solution (e.g., 200 µM in acetone)[10]

[14C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

Chloroform/methanol (2:1, v/v)

Thin-layer chromatography (TLC) plates (silica gel)

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)[10]

Scintillation vials and scintillation fluid

Scintillation counter

Protocol:

In a glass tube, prepare the reaction mixture containing assay buffer, microsomal protein

(e.g., 50 µg), and DAG.[10]

Pre-incubate the mixture for 5 minutes at 37°C.[10]

Initiate the reaction by adding [14C]oleoyl-CoA (e.g., to a final concentration of 25 µM).[10]

Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The reaction should be within the

linear range of product formation.

Stop the reaction by adding 4 ml of chloroform/methanol (2:1).[10]
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Add 750 µl of water and vortex to extract the lipids into the organic phase.[10]

Centrifuge to separate the phases and carefully collect the lower organic phase.

Dry the organic phase under a stream of nitrogen.

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

Develop the TLC plate in the developing solvent until the solvent front is near the top.

Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards). The

triglyceride spot will be the least polar and will have the highest Rf value.

Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Fluorescent DGAT Assay
This method offers a safer alternative to the radiometric assay.

Materials:

Microsomal preparation

Assay master mix (e.g., 100 mM Tris-HCl pH 7.6, 20 mM MgCl2, 200 µM 1,2-dioleoyl-sn-

glycerol (DOG), 0.625 mg/ml BSA, 25 µM NBD-palmitoyl-CoA)[6]

Chloroform/methanol (2:1, v/v)

TLC plates (silica gel)

TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

Fluorescence imaging system

Protocol:

Prepare a master mix containing all reaction components except the microsomal protein.[6]
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In a glass test tube, add the desired amount of microsomal protein (e.g., 20-100 µg) diluted

in a small volume of buffer.[6]

Initiate the reaction by adding the master mix to the tube for a final reaction volume of 200 µl.

[6]

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

Stop the reaction and extract the lipids as described in the radiometric assay protocol (steps

5-8).

Spot the extracted lipids onto a TLC plate.

Develop the TLC plate as described previously.

Visualize and quantify the fluorescent NBD-triglyceride spot using a fluorescence imaging

system.[1]

LC-MS/MS-Based DGAT Assay
This high-throughput method directly measures the product without the need for labeled

substrates.

Materials:

Microsomal preparation

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1% Triton X-100)[12]

Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

Fatty acyl-CoA (e.g., oleoyl-CoA)

Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS/MS system

Protocol:
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In a 96- or 384-well plate, add the microsomal protein.

Add the substrates (diacylglycerol and fatty acyl-CoA) to initiate the reaction. Optimal

concentrations should be determined empirically but can be in the range of 50-100 µM for

each.

Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the quenching solution.

Centrifuge the plate to pellet the precipitated protein.

Transfer the supernatant to a new plate for analysis.

Inject an aliquot of the supernatant into the LC-MS/MS system.

Separate the triglyceride product from the substrates using a suitable liquid chromatography

method (e.g., reverse-phase HPLC).

Detect and quantify the specific triglyceride product using tandem mass spectrometry in

multiple reaction monitoring (MRM) mode.
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Caption: The Kennedy pathway of triglyceride synthesis.
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Caption: General workflow for an in vitro DGAT activity assay.
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Conclusion
The measurement of DGAT activity is a critical component of research in lipid metabolism and

the development of therapeutics for metabolic diseases. The choice of assay—radiometric,

fluorescent, or LC-MS/MS-based—should be guided by the specific experimental needs and

available resources. By following the detailed protocols and considering the comparative data

presented here, researchers can effectively and accurately quantify DGAT activity to advance

their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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